molecular formula C11H14NNaO4S B1401469 Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate CAS No. 1173021-76-5

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

Cat. No.: B1401469
CAS No.: 1173021-76-5
M. Wt: 279.29 g/mol
InChI Key: WWFKJLARXKHBKN-UHFFFAOYSA-M
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Description

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate typically involves the reaction of 2-ethyl-6-methylaniline with a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfonate product. The reaction mixture is then neutralized with sodium hydroxide to yield the sodium salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Herbicide Development

S-Metolachlor is primarily recognized for its use as a selective herbicide in agriculture. It belongs to the chloroacetanilide herbicide class and functions by inhibiting seed germination and root growth in susceptible plants, effectively controlling weeds that compete with crops.

Key Features:

  • Mechanism of Action: S-Metolachlor disrupts the normal growth processes of target plants by interfering with cell division and elongation, leading to reduced crop competition.
  • Target Weeds: Effective against a variety of grassy and broadleaf weeds, making it valuable in crops such as corn and soybeans.

Environmental Fate Studies

Research has focused on the environmental behavior of S-Metolachlor, including its degradation pathways in soil and water. Understanding these pathways is essential for assessing the compound's persistence and potential impact on non-target organisms.

Case Study Highlights:

  • Degradation Pathways: Studies indicate that S-Metolachlor undergoes microbial degradation in soil, with metabolites retaining some biological activity, which may affect non-target species.
  • Impact on Soil Microbial Communities: Research shows that S-Metolachlor can influence soil microbial populations, potentially altering ecosystem dynamics.

Synthesis of Bioactive Compounds

The unique structure of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate makes it a valuable intermediate in the synthesis of various pharmaceuticals. Its functional groups facilitate the creation of complex molecules used in medicinal chemistry.

Applications:

  • Drug Development: The compound's ability to serve as a building block for bioactive molecules is crucial in developing new therapeutic agents.
  • Research Use: It is often utilized in laboratory settings to explore new chemical reactions and synthesize derivatives with potential pharmacological activities .

Detection and Quantification

Research efforts have also focused on developing analytical methods for detecting and quantifying S-Metolachlor in environmental samples. These methods are crucial for monitoring the compound's levels in soil, water, and food products to ensure safety standards.

Methodological Advances:

  • Chromatography Techniques: Advanced chromatographic methods have been developed for precise quantification of S-Metolachlor residues, aiding regulatory compliance and environmental monitoring.

Mechanism of Action

The mechanism of action of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic amine moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Sodium;2-(2-methylanilino)-2-oxoethanesulfonate
  • Sodium;2-(2-ethyl-4-methylanilino)-2-oxoethanesulfonate
  • Sodium;2-(2-ethyl-6-chloroanilino)-2-oxoethanesulfonate

Uniqueness: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar sulfonate compounds.

Biological Activity

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, commonly referred to as sodium sulfonate, is an organic compound that exhibits significant biological activity. This compound belongs to the class of sulfonates and is characterized by its sulfonate group attached to an aromatic amine. Its chemical formula is C14H20NNaO5SC_{14}H_{20}NNaO_5S and it has a molecular weight of approximately 337.37 g/mol. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of sodium sulfonate primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonate group facilitates strong ionic interactions with positively charged amino acid residues in proteins, which can lead to inhibition or modulation of enzymatic activity. Additionally, the aromatic amine moiety allows for hydrogen bonding and hydrophobic interactions, further influencing its biological effects.

Applications in Medicinal Chemistry

Sodium sulfonate has been investigated for its potential applications in drug development, particularly as an anti-inflammatory and antimicrobial agent. Research indicates that compounds with similar structures have shown promise in treating various inflammatory conditions and infections .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Sodium SulfonateAnti-inflammatoryModulates enzyme activity through ionic interactions
Metolachlor ESAHerbicidalInhibits specific metabolic pathways in plants
AcetochlorHerbicidalDisrupts growth regulation in target species

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that sodium sulfonate exhibited significant anti-inflammatory effects in animal models. The compound reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, which are critical in inflammatory responses.
  • Antimicrobial Properties : Another investigation revealed that sodium sulfonate displayed antimicrobial activity against various bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Environmental Impact : Research into the degradation of sodium sulfonate in soil systems indicated that it can be metabolized by microbial communities, leading to the formation of less toxic byproducts. This highlights its potential use in agricultural applications while minimizing environmental impact .

Properties

IUPAC Name

sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFKJLARXKHBKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016134
Record name sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-76-5
Record name sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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